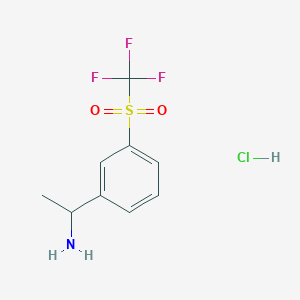

1-(3-Trifluoromethanesulfonylphenyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

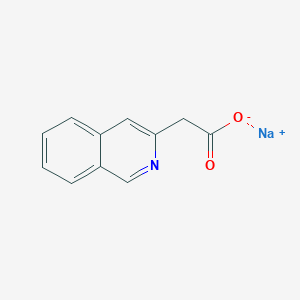

1-(3-Trifluoromethanesulfonylphenyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3NO2S and its molecular weight is 289.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

One significant application lies in the synthesis and reactions of trifluoromethyl-containing compounds. For example, trifluoromethanesulfonyl derivatives are utilized in Wittig olefination reactions, yielding 3,3,3-trifluoropropenylidene compounds with high efficiency. These reactions underscore the utility of trifluoromethanesulfonyl derivatives in synthesizing fluorinated olefins, which are valuable in various chemical manufacturing processes (Hanamoto, Morita, & Shindo, 2003).

Catalysis

Trifluoromethanesulfonyl derivatives serve as potent catalysts in organic synthesis. Scandium trifluoromethanesulfonate, for example, is highlighted for its high catalytic activity in acylation reactions, aiding in the selective macrolactonization of omega-hydroxy carboxylic acids. This showcases the role of trifluoromethanesulfonyl compounds in enhancing reaction efficiencies for complex organic syntheses (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Polymer Research

In polymer science, trifluoromethanesulfonyl groups contribute to the development of novel materials. For instance, hyperbranched polyimides incorporating trifluoromethanesulfonyl moieties exhibit promising properties for gas separation applications, demonstrating the impact of these functional groups on enhancing the physical properties of polymers (Fang, Kita, & Okamoto, 2000).

Novel Material Synthesis

The synthesis and characterization of new polyimides derived from trifluoromethylated diamines illustrate another crucial application. These materials, possessing exceptional solubility and thermal stability, are pivotal in advancing technologies requiring high-performance polymers (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Analytical Chemistry

Trifluoromethanesulfonyl chloride is also applied in analytical chemistry for the identification of functional groups via fluorine-19 nuclear magnetic resonance spectrometry. This application underscores the versatility of trifluoromethanesulfonyl derivatives in facilitating the structural elucidation of organic compounds (Shue & Yen, 1982).

Properties

IUPAC Name |

1-[3-(trifluoromethylsulfonyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S.ClH/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12;/h2-6H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFZNPXXZFSJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)

![(4Z)-4-[(4-chlorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2729726.png)

![2-methoxy-3-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B2729731.png)

![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)